molecular formula C5H12BrN B1314016 3-Bromo-N,N-dimethylpropan-1-amine CAS No. 53929-74-1

3-Bromo-N,N-dimethylpropan-1-amine

Cat. No.: B1314016
CAS No.: 53929-74-1
M. Wt: 166.06 g/mol
InChI Key: BIWJXEPRNRDVPB-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylpropan-1-amine: is an organic compound with the molecular formula C5H12BrN. It is a brominated amine, specifically a derivative of propanamine, where the bromine atom is attached to the third carbon of the propyl chain, and the nitrogen atom is substituted with two methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylpropan-1-amine involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds. This property makes it useful in the synthesis of complex organic molecules. The compound can also interact with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-N,N-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. This increased reactivity is advantageous in synthetic applications where rapid and efficient formation of new bonds is desired .

Properties

IUPAC Name

3-bromo-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJXEPRNRDVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498359
Record name 3-Bromo-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53929-74-1
Record name 3-Bromo-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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